6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine
Overview
Description
6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is a heterocyclic aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method includes the bromination of 2-fluoro-3-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for achieving high purity and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki coupling with phenylboronic acid would produce a biphenylpyridine compound.
Scientific Research Applications
6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the design of bioactive molecules that can interact with specific biological targets, such as enzymes or receptors.
Medicine: It is explored for its potential therapeutic properties, including its role in the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
- 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine
- 3-Bromo-2-(trifluoromethyl)pyridine
- 4-Bromo-2-(trifluoromethyl)pyridine
Comparison: 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is unique due to the specific positioning of its substituents on the pyridine ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different electronic and steric properties, affecting its suitability for various applications.
Properties
IUPAC Name |
6-bromo-2-fluoro-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLUDQWOPOFTHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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